molecular formula C23H32O3S B12413280 7-|A-Methylthio Spironolactone-D3

7-|A-Methylthio Spironolactone-D3

Cat. No.: B12413280
M. Wt: 391.6 g/mol
InChI Key: FWRDLPQBEOKIRE-UTBKVLCDSA-N
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Description

7-α-Methylthio Spironolactone-D3 is a deuterium-labeled derivative of 7-α-Methylthio Spironolactone. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiles of drugs. The incorporation of deuterium, a stable isotope of hydrogen, can significantly affect the pharmacokinetic properties of the compound, making it a valuable tool in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-α-Methylthio Spironolactone-D3 involves the deuteration of 7-α-Methylthio Spironolactone. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms in the presence of deuterium gas or deuterated reagents under specific reaction conditions. The process requires careful control of temperature, pressure, and reaction time to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of 7-α-Methylthio Spironolactone-D3 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

7-α-Methylthio Spironolactone-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the parent compound .

Scientific Research Applications

7-α-Methylthio Spironolactone-D3 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 7-α-Methylthio Spironolactone-D3 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-α-Methylthio Spironolactone-D3 is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic profile. This makes it a valuable tool in drug development and scientific research, providing insights that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C23H32O3S

Molecular Weight

391.6 g/mol

IUPAC Name

(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-(trideuteriomethylsulfanyl)spiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C23H32O3S/c1-21-8-4-15(24)12-14(21)13-18(27-3)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)26-23/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17-,18+,20+,21-,22-,23+/m0/s1/i3D3

InChI Key

FWRDLPQBEOKIRE-UTBKVLCDSA-N

Isomeric SMILES

[2H]C([2H])([2H])S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC

Origin of Product

United States

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